molecular formula C11H12N4O2 B8636604 2-Amino-4-(2-methylamino-pyrimidin-4-yloxy)-phenol

2-Amino-4-(2-methylamino-pyrimidin-4-yloxy)-phenol

Cat. No. B8636604
M. Wt: 232.24 g/mol
InChI Key: PTVZXLBUZUPSIN-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

4-(2-Methylamino-pyrimidin-4-yloxy)-2-nitro-phenol (Step D, 0.163 g, 0.620 mmol) was dissolved in 7 mL MeOH and 15 mL EtOAc. To the argon-degassed solution was added 10% by weight Pd/C (0.08 g). The reaction was stirred vigorously at RT under 1 atm H2 gas for 18 h. The reaction was filtered through a Celite® plug and concentrated to dryness to yield the title compound. MS (MH+)=233.1; MW Calc'd 232.24 for C11H12N4O2.
Quantity
0.163 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[C:7]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([N+:17]([O-])=O)[CH:11]=2)[CH:6]=[CH:5][N:4]=1>CO.CCOC(C)=O>[NH2:17][C:12]1[CH:11]=[C:10]([O:9][C:7]2[CH:6]=[CH:5][N:4]=[C:3]([NH:2][CH3:1])[N:8]=2)[CH:15]=[CH:14][C:13]=1[OH:16]

Inputs

Step One
Name
Quantity
0.163 g
Type
reactant
Smiles
CNC1=NC=CC(=N1)OC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously at RT under 1 atm H2 gas for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the argon-degassed solution
ADDITION
Type
ADDITION
Details
was added 10% by weight Pd/C (0.08 g)
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a Celite® plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC1=NC(=NC=C1)NC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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